1-(3-Chloro-9H-carbazol-9-yl)-2-propanol 1-(3-Chloro-9H-carbazol-9-yl)-2-propanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14664596
InChI: InChI=1S/C15H14ClNO/c1-10(18)9-17-14-5-3-2-4-12(14)13-8-11(16)6-7-15(13)17/h2-8,10,18H,9H2,1H3
SMILES:
Molecular Formula: C15H14ClNO
Molecular Weight: 259.73 g/mol

1-(3-Chloro-9H-carbazol-9-yl)-2-propanol

CAS No.:

Cat. No.: VC14664596

Molecular Formula: C15H14ClNO

Molecular Weight: 259.73 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chloro-9H-carbazol-9-yl)-2-propanol -

Specification

Molecular Formula C15H14ClNO
Molecular Weight 259.73 g/mol
IUPAC Name 1-(3-chlorocarbazol-9-yl)propan-2-ol
Standard InChI InChI=1S/C15H14ClNO/c1-10(18)9-17-14-5-3-2-4-12(14)13-8-11(16)6-7-15(13)17/h2-8,10,18H,9H2,1H3
Standard InChI Key HDRKRXOQDXXAMB-UHFFFAOYSA-N
Canonical SMILES CC(CN1C2=C(C=C(C=C2)Cl)C3=CC=CC=C31)O

Introduction

1-(3-Chloro-9H-carbazol-9-yl)-2-propanol is an organic compound belonging to the carbazole derivatives class. It features a chloro substituent on the carbazole ring and a propanol moiety, contributing to its unique properties and potential applications in medicinal chemistry and material science. This compound is classified as a secondary alcohol due to the presence of a hydroxyl (-OH) group attached to a carbon atom bonded to two other carbon atoms.

Synthesis and Chemical Transformations

1-(3-Chloro-9H-carbazol-9-yl)-2-propanol can be synthesized through various organic reactions involving carbazole derivatives. These reactions typically require careful control of temperature, pressure, and reaction time to optimize yield and purity. Common purification techniques include recrystallization and chromatography.

The compound can undergo various chemical transformations under controlled conditions, utilizing suitable catalysts and solvents to enhance reaction efficiency and selectivity.

Potential Applications

1-(3-Chloro-9H-carbazol-9-yl)-2-propanol has potential applications in several fields:

  • Medicinal Chemistry: Due to its diverse biological activities, it may be used in the development of pharmaceuticals.

  • Material Science: Its unique chemical structure makes it suitable for various material applications.

Research Findings

Research on 1-(3-Chloro-9H-carbazol-9-yl)-2-propanol is ongoing, with studies focusing on its synthesis, chemical properties, and potential biological effects. The compound's interactions with specific biological targets are of particular interest for understanding its mechanisms of action.

Table 2: Synthesis and Purification Techniques

TechniqueDescription
SynthesisInvolves organic reactions with carbazole derivatives. Requires controlled conditions for optimal yield and purity.
PurificationCommonly uses recrystallization and chromatography.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator